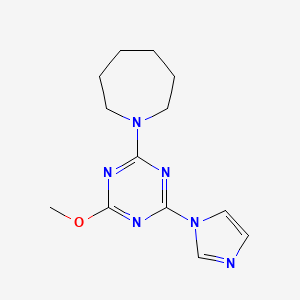![molecular formula C12H8F9NO B3825479 4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine](/img/structure/B3825479.png)
4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine
Descripción general
Descripción
4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine is a synthetic organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity. The morpholine ring adds to the compound’s versatility, making it a valuable entity in various scientific and industrial applications.
Métodos De Preparación
One common method involves the radical trifluoromethylation of a suitable precursor, using reagents such as trifluoromethyl iodide and a radical initiator . The reaction conditions often require a controlled atmosphere and specific temperature ranges to ensure the desired product yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications.
Análisis De Reacciones Químicas
4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine has a wide range of scientific research applications:
Biology: Its unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Mecanismo De Acción
The mechanism of action of 4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine can be compared with other trifluoromethyl-containing compounds, such as:
3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share similar electronic properties but differ in their structural framework and specific applications.
Trifluoromethyl-substituted pyridines: These compounds are used in similar applications but have different reactivity and binding properties due to the presence of the pyridine ring.
Trifluoromethyl-substituted thioureas: These compounds are known for their ability to stabilize transition states in organic reactions, making them valuable catalysts.
The uniqueness of this compound lies in its combination of the morpholine ring and multiple trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F9NO/c13-7-5(11(16,17)18)8(14)9(15)10(6(7)12(19,20)21)22-1-3-23-4-2-22/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKLCMYLMRBJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825405.png)

![9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B3825421.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B3825434.png)
![methyl (2S,4S)-1-methyl-4-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)amino]pyrrolidine-2-carboxylate](/img/structure/B3825440.png)


![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-furyl)-2-oxoacetamide](/img/structure/B3825472.png)
![4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-6-morpholin-4-ylpyrimidin-2-amine](/img/structure/B3825477.png)
![3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole](/img/structure/B3825486.png)
![8-(3-fluoroisonicotinoyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3825495.png)
![[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B3825496.png)
![6-[methyl-[(4-methyl-1,3-thiazol-2-yl)methyl]amino]-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3825500.png)
![Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate](/img/structure/B3825505.png)
